N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide
Description
N-{4-[(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with an acetamide group and a 4-oxo moiety. This scaffold is frequently explored in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as kinases, viral enzymes, and inflammatory mediators.
Properties
Molecular Formula |
C16H13N3O3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[4-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C16H13N3O3S/c1-10(20)18-12-4-2-11(3-5-12)14(21)8-19-9-17-13-6-7-23-15(13)16(19)22/h2-7,9H,8H2,1H3,(H,18,20) |
InChI Key |
JULVTLLOVQYZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Aminothiophene Derivatives
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is synthesized via cyclization of 3-aminothiophene-2-carboxylate with urea under reflux conditions. This method, adapted from microwave-assisted protocols for analogous thienopyrimidines, involves heating 3-aminothiophene-2-carboxylic acid ethyl ester (5.0 g, 29.4 mmol) with urea (8.8 g, 147 mmol) in ethanol at 80°C for 6 hours. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of urea, followed by dehydration to form the pyrimidine ring. The product is isolated as a white solid (Yield: 72%, m.p. 218–220°C).
Alternative Thiourea Cyclization
A thiourea intermediate, generated by reacting 3-aminothiophene with methyl isocyanate in dichloromethane, undergoes alkaline cyclization (2M NaOH, 70°C) to yield the thienopyrimidinone core. While this route offers modularity for introducing substituents, it requires stringent pH control to avoid side products such as hydrolyzed thiophene derivatives.
N-Alkylation and Acetyl Group Introduction
Chloroacetylation of the Thienopyrimidinone Core
The 3-position nitrogen of thieno[3,2-d]pyrimidin-4(3H)-one is alkylated using chloroacetyl chloride (1.2 equiv) in the presence of cesium carbonate (2.5 equiv) in dimethylformamide (DMF) at 60°C. The reaction mixture is stirred for 12 hours, yielding 3-(chloroacetyl)thieno[3,2-d]pyrimidin-4(3H)-one as a pale-yellow crystalline solid (Yield: 85%, m.p. 189–191°C). Excess base ensures deprotonation of the NH group, while DMF stabilizes the transition state through polar aprotic interactions.
Mitsunobu Coupling as an Alternative
Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are explored for coupling 3-hydroxythieno[3,2-d]pyrimidin-4(3H)-one with bromoacetamide. However, this method results in lower yields (45%) due to competing O-alkylation and phosphine oxide byproducts.
Coupling with 4-Aminophenylacetamide
Nucleophilic Substitution
3-(Chloroacetyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) reacts with 4-aminophenylacetamide (1.1 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is refluxed for 8 hours. The target compound precipitates upon cooling and is recrystallized from ethanol (Yield: 68%, m.p. 235–237°C).
Solvent Optimization
Comparative studies reveal THF as the optimal solvent (Table 1), minimizing side reactions observed in polar solvents like DMF or acetonitrile.
Table 1: Solvent Screening for Coupling Reaction
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 66 | 68 | 98 |
| DMF | 80 | 52 | 89 |
| Acetonitrile | 82 | 41 | 85 |
Analytical Characterization
Spectroscopic Validation
-
FT-IR (KBr): 3270 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O, acetamide), 1650 cm⁻¹ (pyrimidinone C=O).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine H-2), 7.82 (d, J = 8.4 Hz, 2H, phenyl H-2/H-6), 7.62 (d, J = 8.4 Hz, 2H, phenyl H-3/H-5), 4.32 (s, 2H, CH₂CO), 2.10 (s, 3H, CH₃CO).
-
LC-MS (ESI⁺): m/z 369.1 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.2 minutes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the pyrimidinone oxygen and acetamide carbonyl group:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 80°C | O-acetylated pyrimidinone derivative |
| Amide bond cleavage | NaOH (6M), ethanol, reflux | Free amine + thieno[3,2-d]pyrimidine-4-one |
| Thiol substitution | NaSH, DMF, 60°C | Thiolated analog at position 3 |
Key mechanistic steps involve:
-
Pyrimidinone ring activation : The 4-oxo group enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks.
-
Acetamide participation : The N-acetyl group stabilizes intermediates through resonance during substitution.
Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective substitutions under controlled conditions:
| Electrophile | Conditions | Position Substituted | Yield (%) |
|---|---|---|---|
| Bromine | FeBr₃, CH₂Cl₂, 0°C → RT | para to acetamide | 78 |
| Nitration | HNO₃/H₂SO₄, 0°C | meta | 65 |
| Sulfonation | SO₃/DMF complex, 50°C | para | 82 |
Notable observations :
-
Substituents on the thienopyrimidine core direct electrophiles to specific positions on the phenyl ring.
-
Steric hindrance from the acetyl group reduces reactivity at ortho positions.
Hydrolysis and Ring-Opening Reactions
Controlled hydrolysis reveals structural flexibility:
| Reaction | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (12M), 100°C, 6h | Thiophene-3-carboxylic acid + pyrimidine fragments |
| Basic ring opening | KOH (10%), ethanol, reflux, 8h | 2-Aminothiophene derivative |
Mechanistic pathway :
-
Protonation of the pyrimidinone oxygen under acidic conditions weakens the C–N bond.
-
Base-mediated β-elimination breaks the thienopyrimidine ring.
Complexation and Salt Formation
The compound forms stable complexes with transition metals:
| Metal Ion | Ligand Ratio | Solvent System | Application |
|---|---|---|---|
| Cu(II) | 1:2 | Methanol/water (3:1) | Catalytic oxidation studies |
| Fe(III) | 1:1 | DMF | Magnetic materials research |
Structural evidence :
-
IR spectra show shifts in carbonyl (1670 → 1645 cm⁻¹) and pyrimidinone (1720 → 1690 cm⁻¹) stretches upon complexation.
-
X-ray crystallography confirms octahedral geometry in Cu(II) complexes.
Synthetic Utility in Heterocyclic Chemistry
The compound serves as a precursor for novel heterocycles:
Key synthetic advantages :
-
The acetamide group acts as a directing group in cyclization reactions.
-
Thienopyrimidine core enables π-stacking in target biological receptors.
Oxidation and Reduction Profiles
Redox reactions modify the compound’s electronic properties:
| Process | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Sulfone derivative |
| Reduction | NaBH₄, NiCl₂, methanol, RT | Dihydrothienopyrimidine |
Quantitative data :
-
Oxidation achieves 92% conversion in 4h with excess KMnO₄.
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidinone ring.
Solvent-Dependent Reactivity
Solvent polarity significantly impacts reaction outcomes:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Preferred Reaction Pathway |
|---|---|---|---|
| DMSO | 46.7 | 0.045 | Nucleophilic substitution |
| CHCl₃ | 4.8 | 0.012 | Electrophilic substitution |
| Ethanol | 24.3 | 0.028 | Tandem reactions |
This comprehensive analysis demonstrates the compound’s versatility in synthetic and medicinal chemistry applications. Its reactivity is governed by synergistic effects between the thienopyrimidine core and acetamide substituent, enabling precise modifications for targeted molecular design.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit notable antimicrobial properties. A study assessed the antimicrobial efficacy of similar compounds against various bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Methodology : Disk diffusion method was employed to evaluate the antimicrobial activity.
- Results : Compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anticancer Properties
The anticancer potential of N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide has been explored through in vitro studies on various cancer cell lines. The compound has been shown to inhibit cell proliferation effectively.
Case Study: Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated, particularly its ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.
Case Study: COX Inhibition
- Methodology : Enzyme inhibition assays were performed.
- Results : The compound showed IC50 values of 25 µM for COX-1 and 30 µM for COX-2.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 25 |
| COX-2 | 30 |
Mechanism of Action
The mechanism of action of N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide is not fully understood but is likely related to its ability to interact with specific molecular targets. The thienopyrimidine core may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction could involve hydrogen bonding, hydrophobic interactions, or π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (23) demonstrated anti-inflammatory efficacy comparable to Diclofenac in preclinical models. The dimethyl substitution on the thienopyrimidine core likely enhances hydrophobic interactions with cyclooxygenase (COX) enzymes .
Antiviral Activity
- Pyrimidine derivatives such as N-{4-[N-(4-{[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)sulfamoyl]phenyl}acetamide (12ba) showed anti-HIV activity, targeting viral replication enzymes. The sulfamoyl and cyano groups are critical for binding to HIV reverse transcriptase .
Anticancer Activity
- Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides (e.g., 4a, 4c) are potent pan-TRK inhibitors (IC₅₀ = 1–10 nM), with trifluoromethyl and tert-butyl substituents enhancing selectivity for TRK kinase domains .
- Thiophene-substituted analogs like Compound 9 (C₂₁H₁₄ClN₅O₃S₂) demonstrated significant in vivo anti-breast cancer activity, attributed to thiophene’s role in disrupting microtubule assembly .
Antimicrobial Activity
- Fluorinated derivatives such as 6-Fluoro N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (5) showed moderate antimicrobial activity, likely due to increased membrane permeability from fluorine’s electronegativity .
Biological Activity
N-{4-[(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 392.43 g/mol. Its structure includes a thieno[3,2-d]pyrimidine moiety, which is known for various biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The thieno[3,2-d]pyrimidine scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits CDK activity, leading to reduced cell proliferation in various cancer cell lines. |
| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing symptoms in inflammatory diseases. |
Anticancer Activity
Recent studies have demonstrated that this compound significantly inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Properties
In vitro assays have indicated that this compound possesses antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects using animal models of inflammation. Results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with this compound .
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on tumor growth in xenograft models. Results indicated a 70% reduction in tumor volume compared to control groups after 30 days of treatment .
- Case Study on Antimicrobial Activity : Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound was effective at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .
Q & A
Q. Example Table: Synthesis Yields of Analogous Compounds
| Compound ID | Yield (%) | Purification Method | Reference |
|---|---|---|---|
| 8 | 60 | Column chromatography | |
| 9 | 75 | Column chromatography | |
| 7 | 31 | Column chromatography |
Basic: How is structural characterization of this compound validated?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR: Assignments of protons and carbons in DMSO-d₆. For example, methyl groups (δ 2.07–3.11 ppm) and aromatic protons (δ 7.08–8.37 ppm) .
- LC-MS: Confirmation of molecular weight (e.g., [M+H]⁺ at m/z 314.0) .
- IR Spectroscopy: Identification of functional groups (e.g., NH at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. Example Table: NMR Data for a Related Compound
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| CH₃ (acetamide) | 2.07 | Singlet | |
| CH₃ (pyrimidine) | 2.57 | Singlet | |
| Aromatic C6H4 | 7.08–7.62 | Doublet |
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Critical variables include:
- Solvent Selection: Polar aprotic solvents (e.g., NMP, DMF) enhance reaction efficiency for coupling steps .
- Temperature Control: Prolonged heating (16–24 hours) at 120°C improves cyclization and coupling yields .
- Catalysts: Use of coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Purification: Gradient elution in chromatography (e.g., CH₂Cl₂/MeOH from 50:1 to 10:1) resolves closely eluting impurities .
Case Study: Compound 9 (75% yield) was synthesized using optimized conditions: NMP solvent, 120°C, and NH₄Cl quenching to minimize side reactions .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity Variations: Ensure >95% purity via HPLC and confirm absence of regioisomers .
- Assay Conditions: Standardize cell lines (e.g., MCF-7 for breast cancer) and incubation times .
- Structural Confirmation: Validate stereochemistry (e.g., NOESY for adamantyl derivatives) and tautomeric forms .
Example: Anti-breast cancer IC₅₀ values for thieno-pyrimidinones varied due to differences in mitochondrial toxicity assays vs. apoptosis-specific readouts .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring to enhance binding affinity .
- Side-Chain Optimization: Replace acetamide with sulfonamide or triazole moieties to improve solubility and pharmacokinetics .
- Biological Testing: Prioritize in vitro assays (e.g., kinase inhibition for TRK targets) before in vivo models .
Case Study: Pyrazolo-thieno[3,2-d]pyrimidinyl derivatives showed TRK inhibition (IC₅₀ < 100 nM) when substituted with trifluoromethylphenyl groups .
Advanced: How is crystallographic data utilized to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Determines bond lengths, angles, and packing motifs. For example, similar acetamide derivatives exhibit planar thieno-pyrimidinone cores with dihedral angles <10° .
- Validation: Compare experimental data (e.g., C=O bond lengths ~1.22 Å) with computational models (DFT) .
Limitation: Crystallization may require halogenated solvents (e.g., CHCl₃) and slow evaporation, which is challenging for hygroscopic compounds .
Advanced: What in vitro/in vivo models are appropriate for evaluating antiviral activity?
Methodological Answer:
- Target Selection: Screen against viral proteases (e.g., HIV-1 integrase) using fluorescence resonance energy transfer (FRET) assays .
- Cell-Based Models: Use MT-4 cells for HIV inhibition studies, measuring EC₅₀ values .
- Animal Models: Test pharmacokinetics in rodents (e.g., bioavailability >30%) before advancing to primate studies .
Example: Pyrimidine analogs with cyclohexyl sulfamoyl groups showed HIV inhibition (EC₅₀ = 0.5 µM) in MT-4 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
